

Clemaphenol A as a chemical constituent of Clematis chinensis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Clemaphenol A

Cat. No.: B2423814

[Get Quote](#)

Clemaphenol A: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive overview of **Clemaphenol A**, a novel chemical constituent isolated from the root of Clematis chinensis. This guide details its discovery, chemical properties, and the methodologies for its isolation and characterization, alongside a review of the known biological activities of related compounds and the parent plant extract.

Introduction to Clematis chinensis and its Chemical Constituents

Clematis chinensis, a member of the Ranunculaceae family, is a climbing vine native to China, North Vietnam, and Taiwan.^[1] It has a long history of use in traditional Chinese medicine for treating various inflammatory conditions.^[2] The plant is known to contain a diverse array of bioactive compounds, including triterpenoid saponins, alkaloids, flavonoids, and lignans.^{[2][3]}

Clemaphenol A: Discovery and Chemical Properties

Clemaphenol A was first isolated from the root of Clematis chinensis and identified as a new compound.^{[2][4]} It is classified as a lignan with the molecular formula C₂₀H₂₂O₆.^[5]

Table 1: Chemical and Physical Properties of Clemaphenol A

Property	Value	Source
CAS Number	362606-60-8	[3] [5]
Molecular Formula	C ₂₀ H ₂₂ O ₆	[5]
Molecular Weight	358.39 g/mol	[3]
IUPAC Name	5-[(3S,3aR,6S,6aR)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol	[5]
Solubility	Soluble in DMSO	[3]

Experimental Protocols

Isolation and Purification of Clemaphenol A

The initial isolation of **Clemaphenol A** from the roots of *Clematis chinensis* was achieved through various chromatographic techniques.[\[2\]](#)[\[4\]](#) While the seminal publication lacks a detailed step-by-step protocol, a general workflow for the isolation of lignans from plant material can be inferred and is presented below.

[Click to download full resolution via product page](#)

Figure 1: Generalized workflow for the isolation of **Clemaphenol A**.

Methodology:

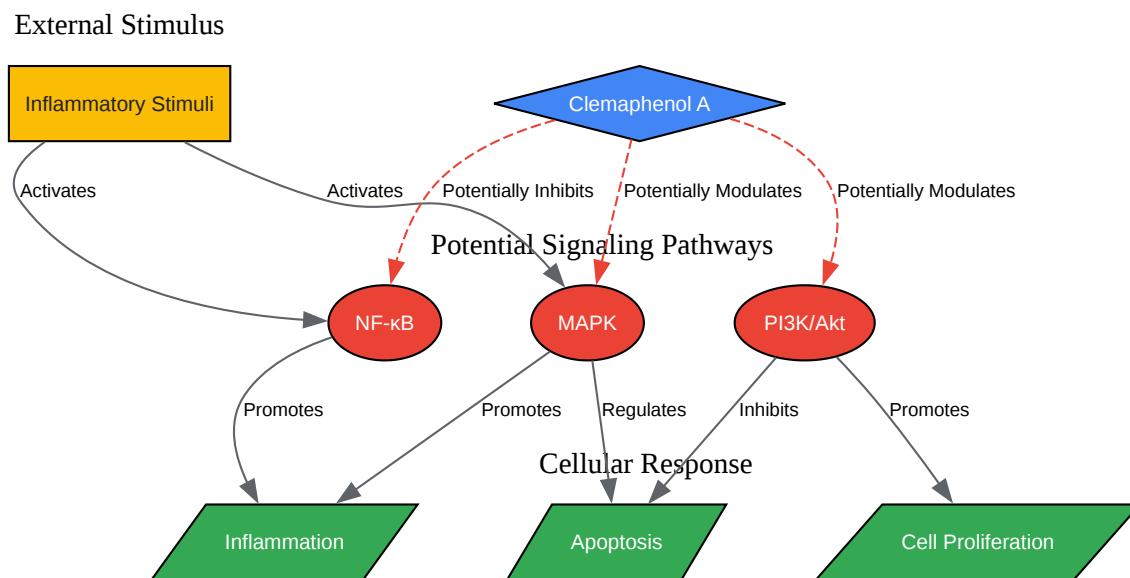
- Extraction: The dried and powdered roots of *Clematis chinensis* are extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

- Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. Lignans are typically found in the less polar fractions, like the chloroform extract.^[6]
- Column Chromatography: The chloroform fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, to separate the components based on their polarity.
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing **Clemaphenol A**, as identified by thin-layer chromatography (TLC), are further purified using preparative HPLC to obtain the pure compound.

Structural Elucidation

The structure of **Clemaphenol A** was determined using a combination of spectral and chemical evidence.^{[2][4]} Modern structural elucidation of natural products typically involves the following spectroscopic techniques:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms within the molecule.^[7]
- Infrared (IR) Spectroscopy: To identify functional groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the molecule.


Biological Activity and Potential Signaling Pathways

To date, specific studies detailing the biological activities and mechanisms of action of pure **Clemaphenol A** are not available in the public domain. However, the known pharmacological effects of *Clematis chinensis* extracts and other isolated lignans provide a basis for potential areas of investigation.

Extracts from *Clematis chinensis* have been reported to possess anti-inflammatory and immunomodulatory activities.^[6] Lignans, as a class of compounds, are known to exhibit a wide

range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[8]

Given that **Clemaphenol A** is a phenolic compound, it is plausible that it may modulate signaling pathways commonly affected by such molecules.

[Click to download full resolution via product page](#)

Figure 2: Potential signaling pathways modulated by **Clemaphenol A**.

Potential Mechanisms of Action:

- **Anti-inflammatory Effects:** Phenolic compounds are known to interfere with the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.[9] **Clemaphenol A** may exert anti-inflammatory effects by inhibiting the activation of these pathways.
- **Antioxidant Activity:** The phenolic hydroxyl groups in **Clemaphenol A** suggest potential antioxidant activity through the scavenging of free radicals.
- **Anticancer Properties:** Many lignans have demonstrated anticancer activity by inducing apoptosis and inhibiting cell proliferation, often through modulation of pathways such as

PI3K/Akt.[10]

Future Directions

Further research is required to fully elucidate the pharmacological profile of **Clemaphenol A**.

Key areas for future investigation include:

- Quantitative Bioactivity Studies: In vitro and in vivo studies are needed to determine the specific biological activities of **Clemaphenol A**, including its anti-inflammatory, antioxidant, and cytotoxic effects. This should include the determination of IC50 and EC50 values against various cell lines and enzymes.
- Mechanism of Action Studies: Detailed investigations into the molecular targets and signaling pathways modulated by **Clemaphenol A** are crucial to understanding its therapeutic potential.
- Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are essential for any potential drug development.

This technical guide serves as a foundational resource for researchers interested in **Clemaphenol A**. The information provided, compiled from available scientific literature, highlights the need for further investigation into this novel natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isolation and characterization of bioactive compounds of Clematis gouriana Roxb. ex DC against snake venom phospholipase A2 (PLA2) computational and in vitro insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Studies on the chemical components of Clematis chinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]
- 4. [Studies on the chemical components of Clematis chinensis]. | Semantic Scholar [semanticscholar.org]
- 5. en.kehuaai.com [en.kehuaai.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Clemaphenol A as a chemical constituent of Clematis chinensis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2423814#clemaphenol-a-as-a-chemical-constituent-of-clematis-chinensis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com